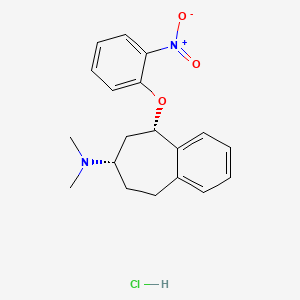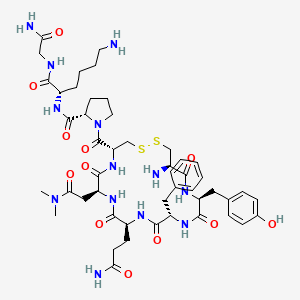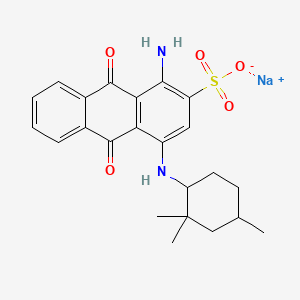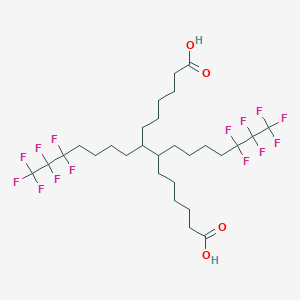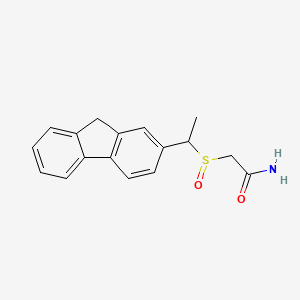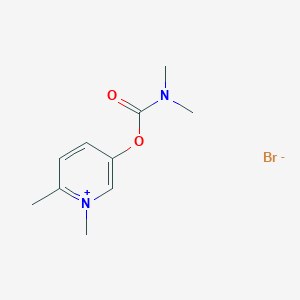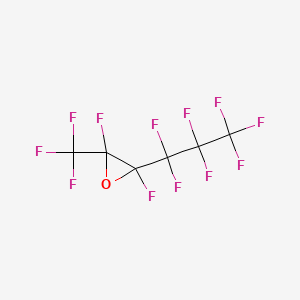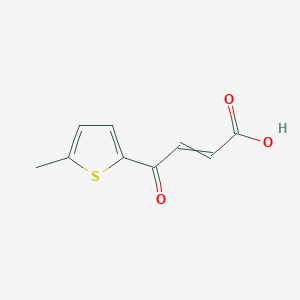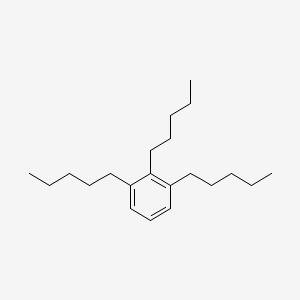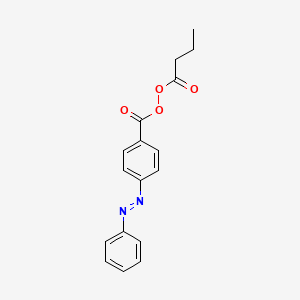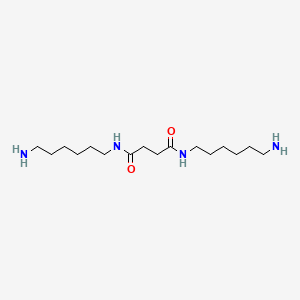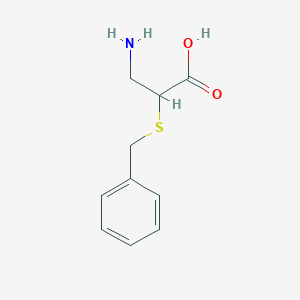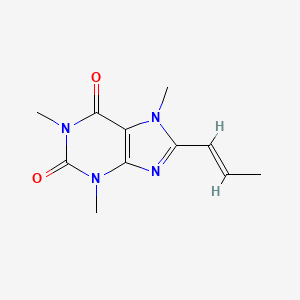
8-Prop-1-enylcaffeine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Prop-1-enylcaffeine: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beveragesThe molecular formula for this compound is C11H14N4O2 , and it has a molecular weight of 234.2545 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Prop-1-enylcaffeine typically involves the alkylation of caffeine with a prop-1-enyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the caffeine molecule, making it more nucleophilic. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 8-Prop-1-enylcaffeine undergoes various chemical reactions, including:
Oxidation: The prop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-1-enyl group can be reduced to form a propyl group.
Substitution: The prop-1-enyl group can participate in nucleophilic substitution reactions, where the double bond acts as a site for electrophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or acids (HCl, HBr) can be used.
Major Products:
Oxidation: Formation of prop-1-enyl aldehyde or prop-1-enyl carboxylic acid.
Reduction: Formation of 8-propylcaffeine.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
8-Prop-1-enylcaffeine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of alkylation on the chemical properties of caffeine and its derivatives.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways, particularly those involving adenosine receptors.
Medicine: Explored for its potential use as a stimulant with modified pharmacokinetic properties compared to caffeine.
作用机制
The mechanism of action of 8-Prop-1-enylcaffeine is similar to that of caffeine, primarily involving the antagonism of adenosine receptors in the central nervous system. By blocking the binding of adenosine to its receptors, this compound prevents the inhibitory effects of adenosine, leading to increased release of neurotransmitters such as dopamine and norepinephrine. This results in enhanced alertness, reduced perception of fatigue, and improved cognitive performance .
相似化合物的比较
Caffeine: The parent compound, known for its stimulant effects.
Theobromine: A methylxanthine alkaloid found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline: Another methylxanthine alkaloid used in the treatment of respiratory diseases like asthma.
Uniqueness of 8-Prop-1-enylcaffeine: This modification can lead to differences in pharmacokinetics, receptor binding affinity, and overall biological activity compared to its parent compound, caffeine .
属性
CAS 编号 |
73747-39-4 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-[(E)-prop-1-enyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-5-6-7-12-9-8(13(7)2)10(16)15(4)11(17)14(9)3/h5-6H,1-4H3/b6-5+ |
InChI 键 |
NLJFVWINVFJJCG-AATRIKPKSA-N |
手性 SMILES |
C/C=C/C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
规范 SMILES |
CC=CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


